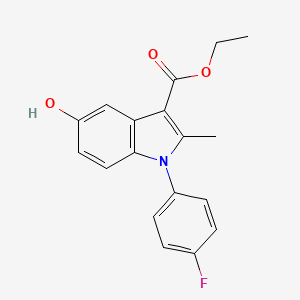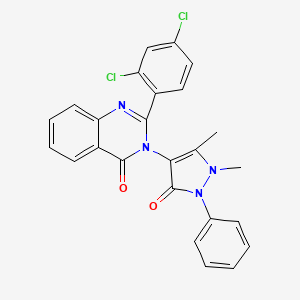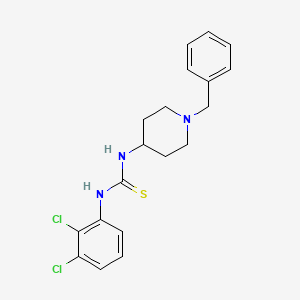![molecular formula C25H26N2O4 B4686331 N-(4-acetylphenyl)-2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]acrylamide](/img/structure/B4686331.png)
N-(4-acetylphenyl)-2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]acrylamide
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biotechnology, and material science. This compound, also known as AP-3, is a derivative of acrylamide and contains a cyano group, an acetyl group, and two phenyl rings.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]acrylamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting specific enzymes or signaling pathways. For instance, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been reported to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria by disrupting their cell membrane integrity. Moreover, this compound has been demonstrated to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound also exhibits potent biological activities at relatively low concentrations, making it a promising lead compound for drug development. However, this compound also has some limitations for lab experiments. Its solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy. Moreover, the cytotoxicity of this compound may limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetylphenyl)-2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]acrylamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its potency and selectivity for specific biological targets. Moreover, the potential use of this compound as a drug candidate for the treatment of cancer, bacterial infections, and inflammatory diseases warrants further investigation. Finally, the development of new synthetic methods for this compound and its derivatives may facilitate their commercial production and application in various fields.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits potent antibacterial activity against both gram-positive and gram-negative bacteria. Moreover, this compound has been demonstrated to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(E)-N-(4-acetylphenyl)-2-cyano-3-(4-cyclopentyloxy-3-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-3-30-24-15-18(8-13-23(24)31-22-6-4-5-7-22)14-20(16-26)25(29)27-21-11-9-19(10-12-21)17(2)28/h8-15,22H,3-7H2,1-2H3,(H,27,29)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOWGFNOULRFLK-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)C)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)C)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B4686251.png)
![4-(acetylamino)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4686259.png)


![1-methyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4686284.png)

![N-(2-fluorophenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4686286.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4686293.png)
![1-(3-chlorobenzyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4686294.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4686307.png)

![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4686316.png)

![N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-phenylacrylamide](/img/structure/B4686348.png)